molecular formula C10H14O2 B1258649 5-Hydroxy-p-mentha-6,8-dien-2-one CAS No. 56423-48-4

5-Hydroxy-p-mentha-6,8-dien-2-one

Cat. No. B1258649
CAS RN: 56423-48-4
M. Wt: 166.22 g/mol
InChI Key: IQBZOAYOGMNFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-p-mentha-6, 8-dien-2-one belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. 5-Hydroxy-p-mentha-6, 8-dien-2-one is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 5-hydroxy-p-mentha-6, 8-dien-2-one is primarily located in the cytoplasm. Outside of the human body, 5-hydroxy-p-mentha-6, 8-dien-2-one can be found in herbs and spices. This makes 5-hydroxy-p-mentha-6, 8-dien-2-one a potential biomarker for the consumption of this food product.
4-hydroxy-5-isopropenyl-2-methyl-2-cyclohexen-1-one is a p-menthane monoterpenoid.

Scientific Research Applications

Corrosion Inhibition

5-Hydroxy-p-mentha-6,8-dien-2-one, as part of the 2-allyl-p-mentha-6,8-dien-2-ols family, has been studied for its effectiveness in inhibiting corrosion of steel in acidic environments. Research indicates that these compounds can significantly reduce the corrosion rate and act as cathodic inhibitors, adhering to the steel surface based on Langmuir isotherm. This application is crucial in industries where metal corrosion can lead to significant economic loss and safety hazards (Kharchouf et al., 2014).

Natural Occurrence and Synthesis

Studies have identified 5-Hydroxy-p-mentha-6,8-dien-2-one in natural sources such as black and green pepper oil. This discovery expands the understanding of the chemical composition of these oils and their potential applications in flavor and fragrance industries (Nussbaumer et al., 1999).

Chemical Properties and Derivatives

Research on Mentha microphylla has led to the isolation of new monoterpenes, including derivatives of 5-Hydroxy-p-mentha-6,8-dien-2-one. These studies contribute to the broader understanding of plant chemistry and potential applications in pharmaceuticals, flavors, and fragrances (Mahmoud, 2005).

Chiral Coordination Compounds

The chiral dienone 5-Hydroxy-p-mentha-6,8-dien-2-one (carvone) has been used to form novel diastereoisomeric planar coordination compounds with rhodium(I). This synthesis approach opens up new possibilities in the field of chiral chemistry and the development of new materials (Schurig, 1974).

Metabolism and Biological Impact

Investigations into the metabolic fate of compounds like d-limonene (p-mentha-1,8-diene) in animals have identified various metabolites related to 5-Hydroxy-p-mentha-6,8-dien-2-one. These studies are significant for understanding the biological transformation and potential health effects of these compounds (Kodama et al., 1974).

properties

CAS RN

56423-48-4

Product Name

5-Hydroxy-p-mentha-6,8-dien-2-one

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-hydroxy-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H14O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,8,10,12H,1,5H2,2-3H3

InChI Key

IQBZOAYOGMNFPL-UHFFFAOYSA-N

SMILES

CC1=CC(C(CC1=O)C(=C)C)O

Canonical SMILES

CC1=CC(C(CC1=O)C(=C)C)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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